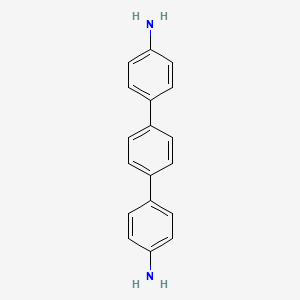

4,4''-Diamino-p-terphenyl

Description

Thermal Effects

At room temperature, terphenyls exhibit large-amplitude torsional vibrations (~50 cm⁻¹). Cooling below 193 K reduces anharmonic coupling, freezing librational modes and locking molecules into static tilt angles. This phase transition is marked by splitting of Raman-active modes (e.g., 1220 cm⁻¹ and 1600 cm⁻¹ bands).

Electronic Implications

Torsional dynamics modulate ICT efficiency. Planar conformations enhance π-orbital overlap, increasing charge transfer rates. In contrast, twisted geometries localize electron density, reducing conductivity. Adsorption on Cu(111) surfaces induces asymmetric binding, further altering torsional potentials.

Propriétés

IUPAC Name |

4-[4-(4-aminophenyl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSMHWVGUPQNJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187329 | |

| Record name | 4,4''-Diaminoterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3365-85-3 | |

| Record name | 4,4''-Diaminoterphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003365853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4''-Diaminoterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4''-Diamino-p-terphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4''-DIAMINOTERPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SS7U3PDG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Overview

The method described in CN114369031A employs p-bromoaniline as the starting material, involving amino protection, Grignard exchange, lithium reagent formation, coupling, and deprotection. This five-step process optimizes yield while minimizing byproducts.

Detailed Procedure

-

Amino Protection : p-Bromoaniline is treated with di-tert-butyl dicarbonate (Boc₂O) in dimethylformamide (DMF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This yields N-Boc-protected p-bromoaniline (compound 1) with >95% conversion.

-

Grignard Exchange : Compound 1 reacts with magnesium isopropoxide chloride in tetrahydrofuran (THF) at -5°C to form the Grignard reagent (compound 2).

-

Lithium Reagent Formation : Addition of n-butyllithium at -25°C generates a magnesium-lithium intermediate (compound 3).

-

Coupling with p-Dibromobenzene : Compound 3 couples with p-dibromobenzene in THF using NiCl₂(dppp) as a catalyst, producing the protected terphenyl derivative (compound 4).

-

Deprotection : Acidic hydrolysis with HCl removes the Boc group, yielding DATP with 81% overall yield and 99.24% purity .

Advantages and Limitations

-

Advantages : High conversion rate (94.28%), one-pot reaction for steps 2–4, and scalability for industrial production.

-

Limitations : Requires strict temperature control (-25°C) and specialized catalysts like nickel acetylacetonate.

Nitration and Reduction of p-Terphenyl

Reaction Pathway

This approach, detailed by academic studies, involves direct nitration of p-terphenyl followed by reduction of the nitro groups to amines.

Experimental Steps

Key Parameters

Challenges

-

Low Nitration Yield : Competing side reactions limit nitration efficiency.

-

Safety Concerns : Handling fuming HNO₃ requires specialized equipment.

Catalytic Hydrogenation of 4,4''-Dinitro-p-Terphenyl

Methodology

As reported in ChemicalBook , this two-step process starts with commercially available 4,4''-dinitro-p-terphenyl.

Procedure

Performance Metrics

Comparative Analysis of Methods

Emerging Techniques and Applications

Recent studies highlight DATP’s role in metal-organic frameworks (MOFs). For instance, Nature Communications utilized DATP to synthesize Cu-based MOFs with reversible interlayer stacking, achieving 97% yield under solvothermal conditions. Such applications underscore the need for high-purity DATP, favoring the amino protection method .

Analyse Des Réactions Chimiques

Types of Reactions

4,4’'-Diamino-p-terphenyl undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.

Reduction: The compound can be further reduced to form different amine derivatives.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for reduction reactions.

Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Molecular Electronics

4,4''-Diamino-p-terphenyl has shown promise in the field of molecular electronics due to its ability to form single-molecule junctions. Studies have demonstrated that this compound can be used to create diodes with high rectification ratios. For instance, experiments conducted in different solvents (propylene carbonate and phenyl octane) revealed that the conductance of this compound is influenced by the solvent polarity, indicating its potential for use in solvent-sensitive electronic applications .

Surface Chemistry

Research on the adsorption behavior of this compound on metal surfaces, such as Cu(111) and Au(111), has highlighted its dissymmetric binding affinity due to lattice mismatch effects. This property is exploited for on-surface self-assembly processes, which are crucial for developing nanoscale devices . The following table summarizes key findings regarding its adsorption characteristics:

| Surface | Binding Affinity | Observations |

|---|---|---|

| Cu(111) | Asymmetric | Dissymmetry leads to non-stationary behavior under scanning tip influence |

| Au(111) | Symmetric | Maintains symmetry during adsorption |

Antimicrobial and Antioxidant Properties

Recent studies have explored the synthesis of functionalized derivatives of this compound for their biological activities. These derivatives have been evaluated for their antimicrobial and antioxidant properties. A significant number of synthesized compounds exhibited notable antioxidant activity and some demonstrated good antimicrobial efficacy against various strains . The following table presents the biological activity results:

| Compound | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|

| This compound Derivatives | Significant | Moderate against S. typhi and V. cholera |

Mutagenicity Studies

The mutagenic properties of this compound have also been investigated through the Salmonella microsome assay. Results indicated that this compound exhibits mutagenic potential, which is critical for assessing its safety in various applications . The following table summarizes the mutagenicity findings:

| Compound | Mutagenicity |

|---|---|

| This compound | High |

| 4,4''-Diamino-p-quaterphenyl | None |

Synthesis of Functionalized Derivatives

The synthesis of new functionalized terphenyl derivatives using this compound as a precursor has been reported as a versatile method for creating compounds with enhanced biological properties . These derivatives can serve as building blocks for further chemical modifications aimed at developing new therapeutic agents.

Mécanisme D'action

The mechanism of action of 4,4’'-Diamino-p-terphenyl involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in both research and industrial applications .

Comparaison Avec Des Composés Similaires

Key Differences :

- DAT’s extended conjugation enhances charge transport in molecular junctions compared to DABP and PDA .

- The symmetry of DAT’s amino groups is disrupted on Cu(111) surfaces due to lattice mismatch, unlike DABP or PDA, which lack sufficient length for such interactions .

Adsorption Behavior on Metal Surfaces

DAT vs. DABP on Cu(001)

DAT vs. Other Diamines on Cu(111)

- DAT exhibits symmetry breakdown on Cu(111) due to lattice mismatch, forcing one NH₂ group into a metastable position .

- In contrast, shorter diamines like PDA adsorb symmetrically, lacking the steric and electronic complexity of DAT .

Molecular Electronics and Conductance

Mechanism : DAT’s extended π-system enables dual conductance states, whereas shorter diamines lack sufficient conjugation for such variability .

Coordination Networks and Porosity

Advantage : DAT’s length and rigidity optimize pore size and stability in catalytic networks .

Activité Biologique

4,4''-Diamino-p-terphenyl (DAT) is an organic compound with significant implications in various fields, including materials science and biological research. This article explores its biological activity, including mutagenic properties, antimicrobial effects, and its potential applications in biomedical fields.

- IUPAC Name : [1,1':4',1''-terphenyl]-4,4''-diamine

- Molecular Formula : CHN

- CAS Number : 3365-85-3

- Molecular Weight : 260.33 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

Mutagenic Properties

Research indicates that DAT exhibits mutagenic properties. A study conducted by Nishimura et al. (2010) demonstrated that this compound can induce mutations in certain bacterial strains, highlighting its potential risks in environmental and health contexts .

Antimicrobial Activity

DAT has shown promising antimicrobial activity. In a study focusing on the treatment of fabrics with DAT combined with silver nanoparticles, it was found that the treated materials exhibited enhanced antimicrobial properties against a range of pathogens. This suggests potential applications in textiles for infection control .

UV Protection and Self-Cleaning Properties

The compound has also been investigated for its ability to provide UV protection and self-cleaning characteristics when incorporated into materials. This property is particularly valuable in the development of advanced coatings and fabrics .

Table 1: Summary of Biological Activities of this compound

Adsorption Studies

Recent studies have focused on the adsorption characteristics of DAT on various surfaces. For instance, a first-principles study examined the adsorption of DAT on Cu(001) surfaces. The results indicated that the molecule's electronic properties are significantly influenced by its orientation and binding configurations on metal surfaces .

Table 2: Adsorption Energies and Configurations of DAT on Cu(001)

| Configuration | E (eV/molecule) | Rotation Angle (°) |

|---|---|---|

| a | -3.871 | 13.2 |

| b | -3.844 | 45.5 |

| c | -3.819 | 46.0 |

| d | -3.777 | 11.9 |

| e | -3.587 | 0.9 |

These findings suggest that the orientation of DAT can be manipulated to optimize its interactions with substrates for potential applications in electronic devices.

Q & A

Q. What strategies optimize the use of this compound in surface-enhanced reaction studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.